molecular formula C11H11NO2S2 B2991479 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 123529-82-8

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B2991479
CAS No.: 123529-82-8
M. Wt: 253.33
InChI Key: BMQFENUEPNCLJC-UHFFFAOYSA-N
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Description

. This compound features a phenoxy group attached to a thiazolidine ring, which is further substituted with a sulfanylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of phenoxyacetic acid with thiazolidine derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity that can be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

  • Thiazolidine derivatives

  • Phenoxyacetic acid derivatives

  • Sulfanylidene-containing compounds

Uniqueness: 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock new possibilities and enhance its utility.

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Properties

IUPAC Name

2-phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQFENUEPNCLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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